N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide
Overview
Description
N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonamide group, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the condensation of 1-oxo-3,4-dihydronaphthalene-2-carbaldehyde with 2-aminobenzenesulfonamide under acidic conditions to form the imine linkage . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50-60°C.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in tumor cell proliferation . The compound’s structure allows it to form stable complexes with the enzyme, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
- N-(p-Toluenesulfonyl)imino]phenyliodinane
- 4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide
- 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide
Uniqueness
N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide stands out due to its unique naphthalene ring structure and imine linkage, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-23-18(15-14-17-8-4-5-11-20(17)23)16-24-21-12-6-7-13-22(21)25-29(27,28)19-9-2-1-3-10-19/h1-13,16,24-25H,14-15H2/b18-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMBHQRSARRHJX-FBMGVBCBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CNC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\NC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)/C(=O)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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